![molecular formula C15H20N2O7 B14196450 L-Alanyl-O-[3-(3,4-dihydroxyphenyl)propanoyl]-L-serine CAS No. 921934-50-1](/img/structure/B14196450.png)
L-Alanyl-O-[3-(3,4-dihydroxyphenyl)propanoyl]-L-serine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Alanyl-O-[3-(3,4-dihydroxyphenyl)propanoyl]-L-serine is a synthetic peptide compound that combines the amino acids L-alanine and L-serine with a 3-(3,4-dihydroxyphenyl)propanoyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-O-[3-(3,4-dihydroxyphenyl)propanoyl]-L-serine typically involves the following steps:
Protection of Functional Groups: The amino and hydroxyl groups of the amino acids are protected to prevent unwanted reactions.
Coupling Reactions: The protected amino acids are coupled using peptide coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis (SPPS), which allows for the efficient and scalable production of peptides. SPPS involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin, followed by cleavage from the resin and purification.
Analyse Des Réactions Chimiques
Types of Reactions
L-Alanyl-O-[3-(3,4-dihydroxyphenyl)propanoyl]-L-serine can undergo various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as acyl chlorides or alkyl halides can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
L-Alanyl-O-[3-(3,4-dihydroxyphenyl)propanoyl]-L-serine has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in cellular signaling and enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in neurodegenerative diseases such as Parkinson’s disease.
Industry: Utilized in the development of novel biomaterials and drug delivery systems.
Mécanisme D'action
The mechanism of action of L-Alanyl-O-[3-(3,4-dihydroxyphenyl)propanoyl]-L-serine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular signaling.
Pathways Involved: It may modulate pathways related to oxidative stress, inflammation, and neurotransmitter synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-DOPA (L-3,4-Dihydroxyphenylalanine): A precursor to dopamine used in the treatment of Parkinson’s disease.
L-Alanyl-L-serine: A simple dipeptide without the 3-(3,4-dihydroxyphenyl)propanoyl group.
Uniqueness
L-Alanyl-O-[3-(3,4-dihydroxyphenyl)propanoyl]-L-serine is unique due to the presence of the 3-(3,4-dihydroxyphenyl)propanoyl group, which imparts specific chemical and biological properties not found in simpler peptides like L-Alanyl-L-serine. This unique structure allows for specific interactions with molecular targets and potential therapeutic applications.
Propriétés
Numéro CAS |
921934-50-1 |
|---|---|
Formule moléculaire |
C15H20N2O7 |
Poids moléculaire |
340.33 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-[3-(3,4-dihydroxyphenyl)propanoyloxy]propanoic acid |
InChI |
InChI=1S/C15H20N2O7/c1-8(16)14(21)17-10(15(22)23)7-24-13(20)5-3-9-2-4-11(18)12(19)6-9/h2,4,6,8,10,18-19H,3,5,7,16H2,1H3,(H,17,21)(H,22,23)/t8-,10-/m0/s1 |
Clé InChI |
BJEDNMKFIXYMHC-WPRPVWTQSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](COC(=O)CCC1=CC(=C(C=C1)O)O)C(=O)O)N |
SMILES canonique |
CC(C(=O)NC(COC(=O)CCC1=CC(=C(C=C1)O)O)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


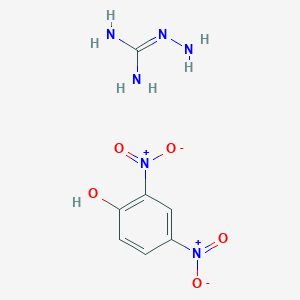
![Dimethylbis{4-[(oxiran-2-yl)methyl]phenyl}silane](/img/structure/B14196375.png)
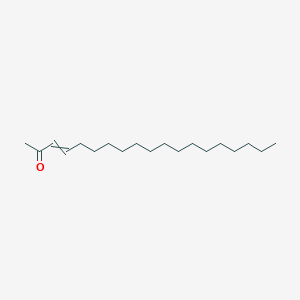
![2-Methoxy-4-[(octadec-9-enylamino)methyl]phenol](/img/structure/B14196388.png)
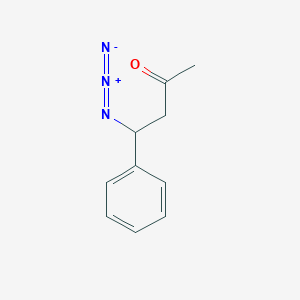
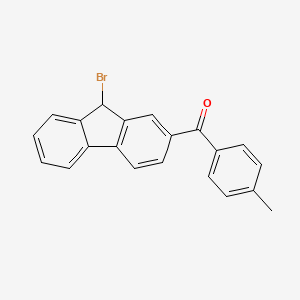
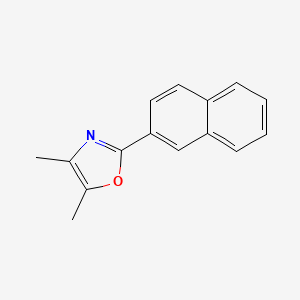
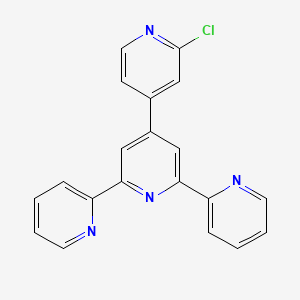
![2-{(1H-Indol-3-yl)[4-(trifluoromethyl)phenyl]methyl}-1H-indole](/img/structure/B14196407.png)

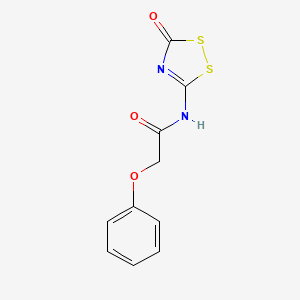
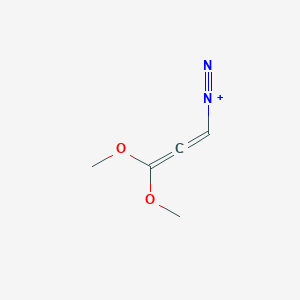
![1-(Chloromethyl)-9-methoxy-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14196441.png)
![5-Methoxy-5-[methyl(diphenyl)silyl]-3-(trimethylsilyl)furan-2(5H)-one](/img/structure/B14196466.png)
